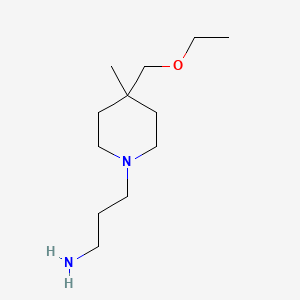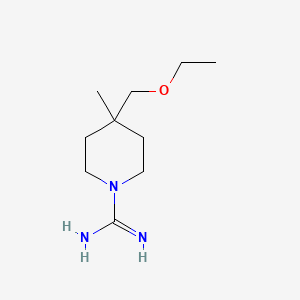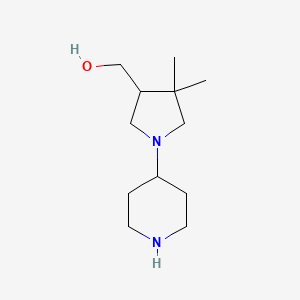![molecular formula C7H5ClN2OS B1492898 (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol CAS No. 1820716-81-1](/img/structure/B1492898.png)
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol
Descripción general
Descripción
“(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol” is a chemical compound with the CAS Number: 1820716-81-1 . It has a molecular weight of 200.65 and its IUPAC name is (2-chlorothieno [3,2-d]pyrimidin-7-yl)methanol .
Molecular Structure Analysis
The linear formula of “(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol” is C7H5ClN2OS . The InChI key can be found in the product documentation .It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties can be found in the product documentation .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Bond Formation
(2-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol and its derivatives are extensively used in chemical synthesis. The compound plays a critical role in the formation of C–C (alkynylation) bonds under specific catalysis, facilitating the creation of novel compounds. For instance, the Pd/C–CuI–PPh3 catalytic system promotes the C–C bond formation between chlorothieno[2,3-d]pyrimidines and terminal alkynes in methanol, yielding a range of novel 4-alkynylthieno[2,3-d]pyrimidines. This process is noted for its high selectivity and minimal side product formation, marking its significance in the chemical synthesis domain (Gorja, Kumar, Mukkanti, & Pal, 2011).
Crystal Structure and Molecular Analysis
The compound is also pivotal in crystallography and molecular structure analysis. Studies have elucidated the crystal structure of related compounds, revealing intricate details about molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior and potential applications of these compounds. For example, the crystal structure of related compounds like nuarimol, a pyrimidine fungicide, shows complex intermolecular interactions that form a three-dimensional network. Such detailed molecular and crystal structure analyses are fundamental for the development of new materials and drugs (Kang, Kim, Park, & Kim, 2015).
Antimicrobial and Anti-inflammatory Applications
Moreover, thienopyrimidine derivatives, closely related to (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol, have shown significant antimicrobial and anti-inflammatory properties. These compounds, after being synthesized and modified with various groups, have been tested and proven to exhibit substantial activity against fungi, bacteria, and inflammation. This points towards their potential use in medical and pharmaceutical fields, especially in the development of new antimicrobial and anti-inflammatory agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antifungal Activities
The derivatives of (2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol have also been studied for their antifungal activities. Various substituted thieno[2,3-d]pyrimidines were synthesized and evaluated for their effectiveness against specific fungal diseases in crops. The results from these studies are promising for the agricultural sector, especially for crop protection and yield improvement (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).
Safety and Hazards
Propiedades
IUPAC Name |
(2-chlorothieno[3,2-d]pyrimidin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-7-9-1-5-6(10-7)4(2-11)3-12-5/h1,3,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHRDDSLPKKMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





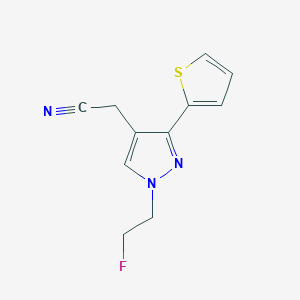
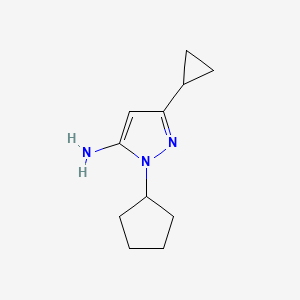

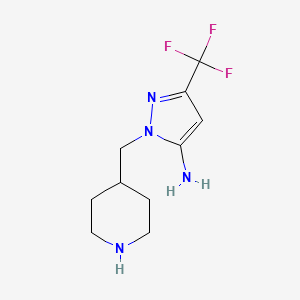

![Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1492825.png)


![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1492832.png)
